Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF

Description

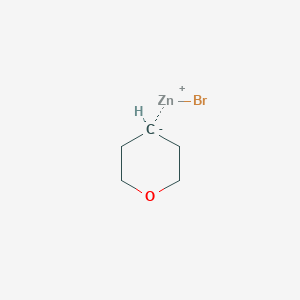

Tetrahydropyran-4-ylzinc bromide is an organozinc reagent used in organic synthesis to introduce the tetrahydropyran-4-yl group into target molecules. It is typically prepared as a 0.50 M solution in tetrahydrofuran (THF), a solvent that stabilizes organometallic compounds by coordinating to the metal center. This reagent is employed in cross-coupling reactions, such as the Negishi coupling, enabling the formation of carbon-carbon bonds in complex organic frameworks. Its moderate reactivity and functional group tolerance make it suitable for applications where harsh conditions or highly nucleophilic reagents (e.g., Grignard reagents) are undesirable.

Properties

IUPAC Name |

bromozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9O.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYIAKAXYBARLA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[CH-]1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrOZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydropyran-4-ylzinc bromide typically involves the reaction of tetrahydropyran with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Tetrahydropyran+Zinc Bromide→Tetrahydropyran-4-ylzinc Bromide

Industrial Production Methods

In an industrial setting, the production of tetrahydropyran-4-ylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is then typically stored in sealed containers under refrigeration to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Tetrahydropyran-4-ylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides and other leaving groups.

Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with tetrahydropyran-4-ylzinc bromide include:

Carbonyl Compounds: For nucleophilic addition reactions.

Halides: For substitution reactions.

Palladium Catalysts: For cross-coupling reactions.

Typical reaction conditions involve an inert atmosphere, low temperatures, and the use of solvents like tetrahydrofuran to maintain solubility and reactivity.

Major Products Formed

The major products formed from reactions involving tetrahydropyran-4-ylzinc bromide include:

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted Tetrahydropyrans: From substitution reactions.

Coupled Products: From cross-coupling reactions.

Scientific Research Applications

Tetrahydropyran-4-ylzinc bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: It is used to construct complex organic molecules, particularly in the synthesis of natural products and pharmaceuticals.

Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents.

Material Science: It is used in the synthesis of novel materials with unique properties.

Biological Studies: It is used to modify biomolecules and study their functions.

Mechanism of Action

The mechanism of action of tetrahydropyran-4-ylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom coordinates with the bromide, enhancing the nucleophilicity of the tetrahydropyran ring. This allows it to effectively attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Comparison with Grignard Reagents (e.g., Arylmagnesium Bromides)

Reactivity and Reaction Conditions

- Tetrahydropyran-4-ylzinc Bromide : Operates at milder temperatures (0°C to room temperature) due to its lower nucleophilicity compared to Grignard reagents. This allows for better control in reactions sensitive to thermal degradation .

- Arylmagnesium Bromides : Require cryogenic conditions (-78°C) during initial reaction stages to mitigate uncontrolled exothermic reactions, as seen in the synthesis of 4-aryl-3,6-dihydro-2H-pyrans (). After initiation, the mixture is warmed to room temperature for completion .

Functional Group Tolerance

- Tetrahydropyran-4-ylzinc Bromide : Exhibits higher tolerance for electrophilic functional groups (e.g., esters, nitriles) due to its reduced basicity.

- Arylmagnesium Bromides: Highly nucleophilic and basic, often leading to side reactions (e.g., ketone enolization or ester cleavage) unless rigorously controlled .

Comparison with Other Organozinc Reagents (e.g., Alkylzinc Bromides)

Stability and Handling

- Tetrahydropyran-4-ylzinc Bromide: Similar to most organozinc reagents, it is moisture-sensitive but less pyrophoric than Grignard reagents. The 0.50 M THF solution enhances stability and shelf life.

- Alkylzinc Bromides : Share comparable stability profiles but may vary in solubility depending on the alkyl chain length.

Reaction Scope

- Tetrahydropyran-4-ylzinc Bromide : Specialized for introducing the tetrahydropyranyl group, a common motif in bioactive molecules.

- Alkylzinc Bromides : Broader utility in transferring simple alkyl groups, though less effective for sterically demanding substrates.

Comparison with Organolithium Reagents

Reactivity

- Tetrahydropyran-4-ylzinc Bromide: Less reactive than organolithium reagents, making it suitable for stepwise syntheses.

- Organolithium Reagents: Extremely nucleophilic, requiring ultra-low temperatures (-78°C) and inert atmospheres, limiting their use in large-scale applications.

Functional Group Compatibility

- Tetrahydropyran-4-ylzinc Bromide : Compatible with aryl halides and pseudohalides, enabling diverse cross-coupling pathways.

- Organolithium Reagents: React aggressively with most electrophiles, necessitating stringent substrate design.

Data Table: Key Comparative Properties

Biological Activity

Tetrahydropyran-4-ylzinc bromide, a versatile organozinc reagent, has garnered attention in organic synthesis due to its ability to facilitate the formation of carbon-carbon bonds. This compound is particularly significant in the synthesis of biologically active molecules, including pharmaceuticals and natural products. This article explores the biological activity of Tetrahydropyran-4-ylzinc bromide, emphasizing its mechanisms of action, pharmacological applications, and relevant case studies.

- Chemical Formula: CHBrOZn

- Concentration: 0.50 M in THF (tetrahydrofuran)

- CAS Number: 1372548-45-2

Tetrahydropyran-4-ylzinc bromide acts primarily through etherification, where it adds a tetrahydropyran ring to target organic molecules. This addition can significantly alter the biochemical pathways of the resultant compounds, enhancing their biological activity. The tetrahydropyran structure is a common motif found in various bioactive compounds, influencing their interaction with biological systems.

Pharmacokinetics

The pharmacokinetic properties of the compounds synthesized using Tetrahydropyran-4-ylzinc bromide vary widely based on their molecular structure. Factors such as solubility, permeability, and metabolic stability are influenced by the presence of the tetrahydropyran ring.

Antimicrobial Activity

Research has demonstrated that tetrahydropyran-based compounds can exhibit potent antimicrobial properties. For instance, a study identified a tetrahydropyran-based inhibitor of LpxC (a crucial enzyme in Gram-negative bacteria) with an IC value of 7.4 nM against Pseudomonas aeruginosa . This highlights the potential of tetrahydropyran derivatives in developing new antibiotics.

Enzyme Inhibition

Tetrahydropyran derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in various pathological processes including inflammation and cancer metastasis. The inhibition profile indicates that modifications to the tetrahydropyran core can lead to selective activity against specific MMPs while maintaining efficacy against LpxC .

Case Studies

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydropyran-4-ylzinc bromide typically involves the reaction of tetrahydropyran with zinc bromide in THF under an inert atmosphere. The general reaction scheme is as follows:

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.